molecular formula C30H36O10 B1246057 Interiotherin C CAS No. 460090-65-7

Interiotherin C

Cat. No. B1246057
CAS RN: 460090-65-7
M. Wt: 556.6 g/mol
InChI Key: HIGLJZHMTBHEQS-HWZXAUMYSA-N
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Description

Interiotherin C is an antitumor promoter and also has anti-inflammatory activity . It is a new lignin that can be obtained from Kadsurainterior . Interiotherin C is used in cancer and inflammation research .


Synthesis Analysis

Interiotherin C is isolated from the stems of Kadsura interior . The structures and stereochemistries of the new compounds were determined from mass, CD, and NMR spectral data .


Molecular Structure Analysis

Interiotherin C has a molecular weight of 556.60 and a formula of C30H36O10 . Its structure is classified under Phenylpropanoids Lignans .


Physical And Chemical Properties Analysis

Interiotherin C is a yellowish solid, which is soluble in water, methanol, and acetonitrile. It has a melting point of 254-256°C and a boiling point above 250°C. The compound is stable under acidic and basic conditions, but it may degrade when exposed to strong oxidizing agents.

Scientific Research Applications

Anti-HIV Agent

Interiotherin C has been identified as having anti-HIV properties. This application is crucial in the field of virology and pharmaceuticals, where researchers are constantly seeking new compounds that can inhibit the replication of the HIV virus. The mechanism by which Interiotherin C exerts its anti-HIV effects could be a subject of extensive research, potentially leading to the development of new antiretroviral drugs .

Antitumor Activity

The compound has shown promise in antitumor studies, particularly in its antitumor-promoting effects on Epstein-Barr virus activation. This suggests that Interiotherin C could be used in oncology research to develop new cancer therapies, especially for tumors associated with viral infections .

Hepatoprotective Effects

Interiotherin C may offer hepatoprotective benefits, which could be significant in the development of treatments for liver diseases. Its potential to protect liver parenchyma from damage and its detoxifying properties make it a candidate for further research in hepatology .

Safety and Hazards

Interiotherin C is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required . It is recommended to avoid dust formation .

Mechanism of Action

Target of Action

Interiotherin C is a lignan isolated from Kadsura ananosma . It has been shown to exhibit neuroprotective activity and has been used in cancer and inflammation research . .

Mode of Action

It is known to have antitumor-promoting effects and anti-inflammatory activity The compound interacts with its targets, leading to changes that result in these effects

Result of Action

Interiotherin C has been shown to exhibit neuroprotective activity . It also has antitumor-promoting effects and anti-inflammatory activity . These effects are likely the result of Interiotherin C’s interaction with its targets and its influence on various biochemical pathways.

properties

IUPAC Name

[(8R,9S,10R,11R)-11-acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O10/c1-10-14(2)30(32)40-25-16(4)15(3)24(39-17(5)31)19-12-21-27(38-13-37-21)29(36-9)23(19)22-18(25)11-20(33-6)26(34-7)28(22)35-8/h10-12,15-16,24-25H,13H2,1-9H3/b14-10-/t15-,16+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGLJZHMTBHEQS-HWZXAUMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

460090-65-7
Record name Interiotherin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460090657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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